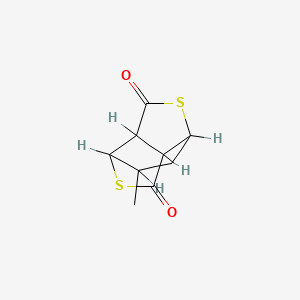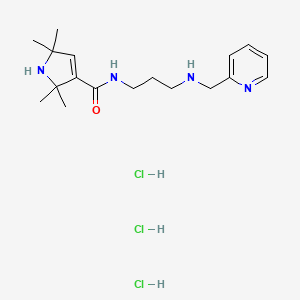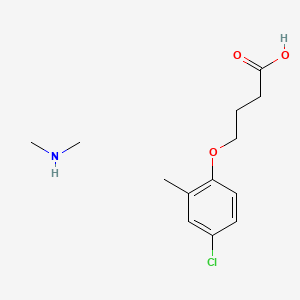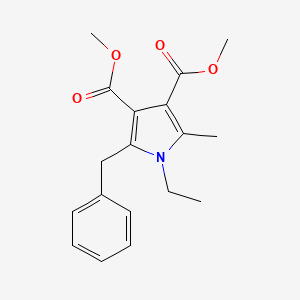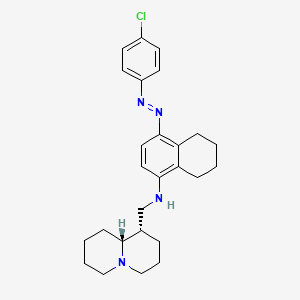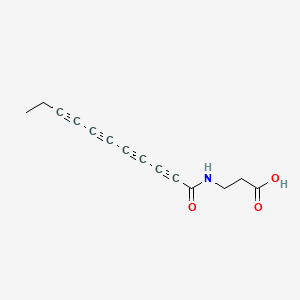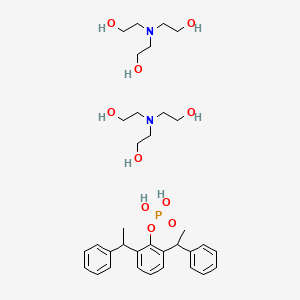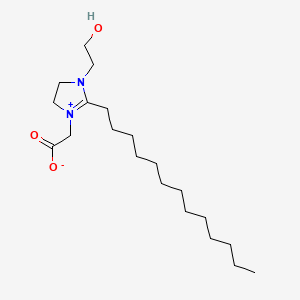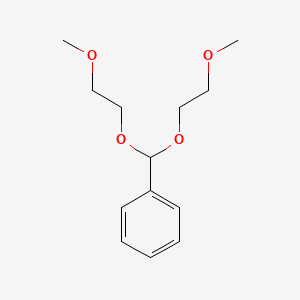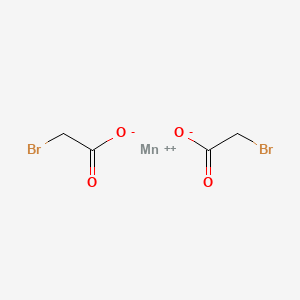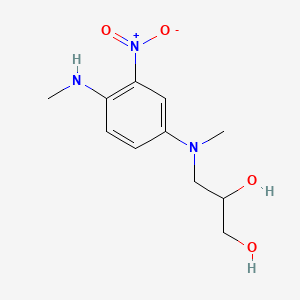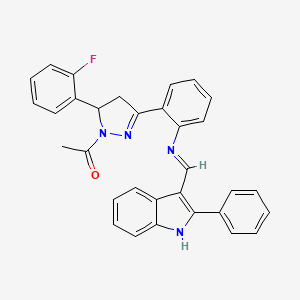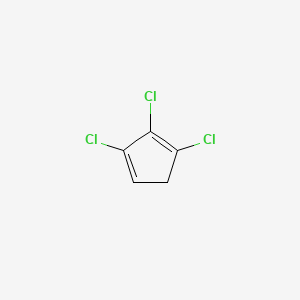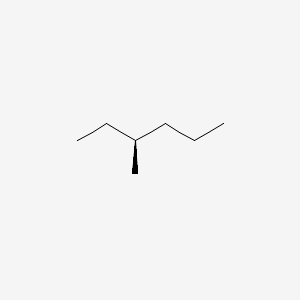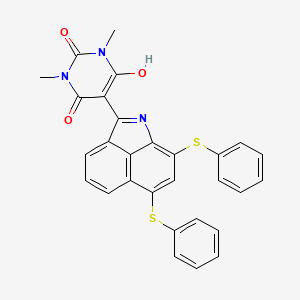
5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and sulfur atoms, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione involves several steps, including the formation of the benz(cd)indole core and subsequent functionalization with phenylthio groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione stands out due to its unique structural features and reactivity. Similar compounds include:
6,8-bis(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one: This compound has similar aromatic and sulfur-containing groups but differs in its overall structure and reactivity.
Boron,bis(acetato-O)[4-[6,8-bis(phenylthio)benz[cd]indol-2-yl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-N4,O3]-, (T-4): This compound shares some structural similarities but has different functional groups and applications.
Properties
CAS No. |
80019-21-2 |
|---|---|
Molecular Formula |
C29H21N3O3S2 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
5-[6,8-bis(phenylsulfanyl)benzo[cd]indol-2-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H21N3O3S2/c1-31-27(33)24(28(34)32(2)29(31)35)25-20-15-9-14-19-21(36-17-10-5-3-6-11-17)16-22(26(30-25)23(19)20)37-18-12-7-4-8-13-18/h3-16,33H,1-2H3 |
InChI Key |
BIOINKYPRLWJFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C(C=C(C4=C3C2=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


